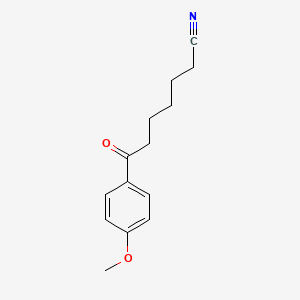

7-(4-Methoxyphenyl)-7-oxoheptanenitrile

Description

7-(4-Methoxyphenyl)-7-oxoheptanenitrile is an organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 231.29 g/mol . It features a nitrile (-CN) group, a ketone (-C=O) at the seventh carbon, and a 4-methoxyphenyl substituent. The compound is commercially available with a purity of 97% and is primarily utilized as an intermediate in synthetic chemistry and pharmacological research . Notably, conflicting CAS numbers (898786-66-8 in and 3301-79-9 in ) are reported for this compound, which may indicate registry discrepancies or isomer variations.

Properties

IUPAC Name |

7-(4-methoxyphenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-13-9-7-12(8-10-13)14(16)6-4-2-3-5-11-15/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSYASVKMHAFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645195 | |

| Record name | 7-(4-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-66-8 | |

| Record name | 4-Methoxy-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanenitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile precursor under specific conditions. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde reacts with a nitrile in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxyphenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-Methoxyphenyl)-7-oxoheptanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 7-(4-Methoxyphenyl)-7-oxoheptanenitrile, differing primarily in substituents and functional groups:

Key Differences and Implications

Reactivity and Stability

- Nitrile vs. Ester Groups : The nitrile group in this compound is more reactive than esters, enabling transformations like hydrolysis to carboxylic acids or participation in nucleophilic additions . In contrast, the ethyl ester derivatives (e.g., and ) exhibit higher hydrolytic stability, making them suitable for prolonged storage or stepwise synthesis .

- In contrast, the bromine substituent in ETHYL 7-(4-BROMO-2-METHYLPHENYL)-7-OXOHEPTANOATE withdraws electrons, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

- Solubility: The di-ketone structure of ETHYL 7-(4-METHOXYPHENYL)-4,7-DIOXOHEPTANOATE increases polarity, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to the mono-ketone nitrile .

- Molecular Weight and Lipophilicity: The branched alkyl chain in (4-Hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate enhances lipophilicity, suggesting better membrane permeability for applications in drug delivery or cosmetics .

Biological Activity

7-(4-Methoxyphenyl)-7-oxoheptanenitrile, identified by its CAS number 898786-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a heptanenitrile backbone with a ketone functional group and a para-methoxyphenyl substituent. Its structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Studies suggest it may impede cancer cell proliferation through various mechanisms, including the induction of apoptosis in malignant cells. For instance, in vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines, such as breast and colon cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction may lead to the modulation of enzyme activity related to cancer progression and metastasis.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

-

Mechanistic Study

- Objective : To investigate the apoptosis-inducing potential of the compound.

- Method : Flow cytometry was used to analyze apoptotic cells.

- Results : A significant increase in early and late apoptotic cells was observed, indicating that the compound triggers programmed cell death pathways.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 7-(3-Fluorophenyl)-7-oxoheptanoic acid | 898786-65-7 | Anticancer properties |

| 7-(2-Methoxyphenyl)-7-oxoheptanenitrile | 898786-58-8 | Antimicrobial activity |

| 4-(3-Methoxyphenyl)-4-oxobutanenitrile | DTXSID80645190 | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.